Nampt degrader-2 -

Nampt degrader-2

Catalog Number: EVT-10962803
CAS Number:
Molecular Formula: C59H73N9O7S
Molecular Weight: 1052.3 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Source and Classification

Nampt degrader-2 is classified as a proteolysis-targeting chimera (PROTAC), which combines a ligand for the target protein with a ligand for an E3 ubiquitin ligase. The development of this compound stems from advancements in targeted protein degradation technologies, which have gained traction for their potential to overcome limitations associated with traditional small molecule inhibitors. The primary source of research on Nampt degrader-2 includes studies focusing on its synthesis, mechanism of action, and applications in cancer therapy.

Synthesis Analysis

Methods and Technical Details

The synthesis of Nampt degrader-2 involves several key steps, typically starting from commercially available precursors. The process generally includes:

  1. Formation of Linkers: A linker is synthesized that connects the ligand for nicotinamide phosphoribosyltransferase to the ligand for the E3 ligase.
  2. Coupling Reaction: The linker is then coupled with both ligands through a series of chemical reactions, often involving coupling agents to facilitate the formation of amide or ester bonds.
  3. Purification: The final product undergoes purification using techniques such as high-performance liquid chromatography to ensure high purity and yield.

The detailed reaction conditions, including temperature, solvents, and catalysts, are optimized based on the specific ligands used in the synthesis process .

Molecular Structure Analysis

Structure and Data

The molecular structure of Nampt degrader-2 can be analyzed using techniques such as X-ray crystallography or nuclear magnetic resonance spectroscopy. These methods provide insights into:

  • Molecular Geometry: The arrangement of atoms within the molecule.
  • Functional Groups: Identification of functional groups that contribute to its biological activity.
  • Binding Sites: Understanding how the compound interacts with nicotinamide phosphoribosyltransferase and the E3 ligase.

Data from structural analyses indicate that Nampt degrader-2 has a unique three-dimensional conformation that facilitates its binding to both target proteins .

Chemical Reactions Analysis

Reactions and Technical Details

Nampt degrader-2 undergoes various chemical reactions that are essential for its activity:

  1. Binding Reaction: The initial step involves the binding of Nampt degrader-2 to nicotinamide phosphoribosyltransferase.
  2. Ubiquitination: Following binding, the compound recruits an E3 ubiquitin ligase, leading to the ubiquitination of nicotinamide phosphoribosyltransferase.
  3. Proteasomal Degradation: The ubiquitinated protein is then recognized by the proteasome, resulting in its degradation.

These reactions are crucial for reducing intracellular levels of nicotinamide phosphoribosyltransferase, thereby impacting cellular metabolism and signaling pathways .

Mechanism of Action

Process and Data

The mechanism by which Nampt degrader-2 exerts its effects involves several steps:

  1. Target Recognition: The compound specifically binds to nicotinamide phosphoribosyltransferase due to its structural compatibility.
  2. Recruitment of E3 Ligase: After binding, it brings an E3 ligase into proximity with the target protein.
  3. Ubiquitination and Degradation: This leads to ubiquitination of nicotinamide phosphoribosyltransferase, marking it for degradation by the proteasome.

Data from in vitro assays demonstrate that treatment with Nampt degrader-2 significantly reduces levels of nicotinamide phosphoribosyltransferase in various cancer cell lines, indicating its potential efficacy as an anti-cancer agent .

Physical and Chemical Properties Analysis

Physical and Chemical Properties

Nampt degrader-2 exhibits several notable physical and chemical properties:

  • Molecular Weight: Typically around 400–500 g/mol.
  • Solubility: Soluble in dimethyl sulfoxide and other organic solvents; limited solubility in water.
  • Stability: Stability under physiological conditions varies; studies are ongoing to optimize formulations for better stability.

These properties are critical for determining the bioavailability and therapeutic efficacy of Nampt degrader-2 in clinical applications .

Applications

Scientific Uses

Nampt degrader-2 holds promise in various scientific applications:

  1. Cancer Therapy: By targeting nicotinamide phosphoribosyltransferase, it may enhance anti-tumor immunity and reduce tumor growth.
  2. Metabolic Disorders: Its ability to modulate NAD+ levels can influence metabolic pathways relevant in diseases such as diabetes and obesity.
  3. Research Tool: As a PROTAC, it serves as a valuable tool for studying protein function and regulation within cellular systems.
Introduction to Nicotinamide Phosphoribosyltransferase as a Therapeutic Target

Nicotinamide Phosphoribosyltransferase in Nicotinamide Adenine Dinucleotide⁺ Metabolism and Oncogenic Signaling

Nicotinamide Phosphoribosyltransferase (NAMPT) serves as the rate-limiting enzyme in the mammalian salvage pathway for Nicotinamide Adenine Dinucleotide⁺ (NAD⁺) biosynthesis. It catalyzes the condensation of nicotinamide (NAM) with 5'-phosphoribosyl-1'-pyrophosphate (PRPP) to form nicotinamide mononucleotide (NMN), which is subsequently adenylated to NAD⁺ by NMN adenylyltransferases (NMNATs) [1] [2] [5]. NAD⁺ functions not only as a cofactor for redox reactions in glycolysis, the tricarboxylic acid cycle, and oxidative phosphorylation but also as an essential substrate for NAD⁺-consuming enzymes. These include poly(ADP-ribose) polymerases (PARPs), sirtuins (SIRTs), and CD38/157 ectoenzymes, which regulate DNA repair, epigenetic modifications, calcium signaling, and metabolic adaptation [1] [5] [10].

In oncology, NAMPT is frequently overexpressed across malignancies such as breast cancer, ovarian cancer, glioblastoma, and melanoma. This overexpression drives intracellular NAD⁺ pools that fuel cancer cell proliferation, invasion, and metastasis [1] [4]. For example, in BRAF-mutated melanoma, oncogenic BRAF signaling transcriptionally upregulates NAMPT, elevating NAD⁺ levels to support glycolytic flux and mitochondrial respiration—processes essential for tumor growth and therapy resistance [4]. Beyond its enzymatic role, extracellular NAMPT (eNAMPT) functions as a cytokine that remodels the tumor microenvironment by promoting angiogenesis, myeloid-derived suppressor cell (MDSC) expansion, and immunosuppression, largely independent of its NAD⁺-synthetic activity [8].

Table 1: Nicotinamide Adenine Dinucleotide⁺ Biosynthesis Pathways in Mammalian Cells

PathwayPrecursorRate-Limiting EnzymeRelevance in Cancer
Salvage PathwayNicotinamideNicotinamide PhosphoribosyltransferasePrimary NAD⁺ source in most cancers; targetable vulnerability
Preiss-Handler PathwayNicotinic AcidNicotinate PhosphoribosyltransferaseOften deficient due to NAPRT silencing; limits therapeutic utility
De Novo PathwayTryptophanQuinolinate PhosphoribosyltransferaseInactive in many tumors; mutations in IDH1/2 increase dependency on salvage

Limitations of Conventional Nicotinamide Phosphoribosyltransferase Inhibitors in Cancer Therapy

Pharmacological inhibitors of Nicotinamide Phosphoribosyltransferase, such as FK866, CHS828, and OT-82, bind competitively to the NAM-binding site of Nicotinamide Phosphoribosyltransferase, depleting intracellular NAD⁺ and inducing cancer cell death via energy failure, oxidative stress, and cell cycle arrest [2] [5]. Despite promising preclinical efficacy, clinical trials of these compounds have demonstrated limited antitumor activity, with dose-limiting toxicities (e.g., thrombocytopenia, gastrointestinal disturbances) and intrinsic or acquired resistance hampering their advancement [7] [10].

Resistance mechanisms include metabolic adaptations such as upregulation of alternative NAD⁺ biosynthesis pathways. For instance, loss-of-function mutations in Nicotinate Phosphoribosyltransferase sensitize tumors to Nicotinamide Phosphoribosyltransferase inhibitors, but compensatory overexpression of Quinolinate Phosphoribosyltransferase (QPRT) in the de novo pathway or Nicotinate Phosphoribosyltransferase (NAPRT) in the Preiss-Handler pathway restores NAD⁺ synthesis [7] [9]. Additionally, acquired mutations in the Nicotinamide Phosphoribosyltransferase active site (e.g., G217R, S165F) reduce inhibitor binding affinity, while overexpression of ATP-binding cassette transporters like ABCB1 enhances drug efflux [7]. Critically, conventional inhibitors fail to address the non-enzymatic, cytokine-like functions of eNAMPT, which promotes tumor microenvironment immunosuppression and therapy evasion independently of NAD⁺ depletion [8].

Table 2: Molecular Mechanisms of Resistance to Classical Nicotinamide Phosphoribosyltransferase Inhibitors

Resistance MechanismFunctional ConsequenceTherapeutic Impact
NAPRT/QPRT UpregulationReactivation of NAD⁺ synthesis via alternate pathwaysReduced efficacy in tumors with intact Preiss-Handler/de novo pathways
Nicotinamide Phosphoribosyltransferase Mutations (e.g., G217R)Impaired inhibitor binding at catalytic siteLoss of target engagement despite sustained enzymatic inhibition
ABCB1 OverexpressionEnhanced drug efflux from cancer cellsDecreased intracellular drug accumulation
eNAMPT-Mediated ImmunosuppressionExpansion of MDSCs; T-cell inactivationTumor microenvironment-driven resistance unaddressed by intracellular NAD⁺ depletion

Rationale for Targeted Protein Degradation via Proteolysis-Targeting Chimera Technology

Proteolysis-Targeting Chimeras (PROTACs) offer a transformative strategy to overcome the limitations of occupancy-driven Nicotinamide Phosphoribosyltransferase inhibitors. These heterobifunctional molecules consist of three elements: a target-binding ligand (e.g., derived from FK866), a linker, and an E3 ubiquitin ligase recruiter (e.g., von Hippel-Lindau or cereblon ligand) [3] [8]. Unlike inhibitors that merely block Nicotinamide Phosphoribosyltransferase catalysis, PROTACs induce ubiquitination and proteasomal degradation of Nicotinamide Phosphoribosyltransferase, eliminating both enzymatic and non-enzymatic functions of the protein [8].

This catalytic mode of action offers pharmacodynamic advantages:

  • Elimination of Scaffold Functions: Degradation ablates eNAMPT-driven cytokine signaling, which is inaccessible to enzymatic inhibitors [8].
  • Overcoming Resistance Mutations: Mutant Nicotinamide Phosphoribosyltransferase proteins remain susceptible to degradation, as PROTACs do not require high-affinity binding to the catalytic site [7] [8].
  • Sustained Effects: Transient PROTAC engagement triggers irreversible target destruction, enabling prolonged pharmacodynamic responses even after drug clearance [3].

In preclinical models, Nicotinamide Phosphoribosyltransferase-targeting PROTACs (e.g., PROTAC A7) reduced intracellular Nicotinamide Phosphoribosyltransferase and eNAMPT secretion, leading to dual suppression of NAD⁺-dependent metabolism and immunosuppressive MDSC infiltration. This resulted in superior antitumor activity compared to FK866, which only transiently inhibited enzymatic function [8]. The theranostic potential of PROTACs (e.g., fluorescent PROTAC B4) further enables real-time monitoring of degradation efficiency, advancing precision drug development [3].

Properties

Product Name

Nampt degrader-2

IUPAC Name

N'-[(2S)-1-[(2S,4R)-4-hydroxy-2-[[(1S)-1-[4-(4-methyl-1,3-thiazol-5-yl)phenyl]ethyl]carbamoyl]pyrrolidin-1-yl]-3,3-dimethyl-1-oxobutan-2-yl]-N-[3-oxo-4-propyl-2-[4-(pyridin-3-ylmethylcarbamoyl)phenyl]quinoxalin-6-yl]dodecanediamide

Molecular Formula

C59H73N9O7S

Molecular Weight

1052.3 g/mol

InChI

InChI=1S/C59H73N9O7S/c1-7-31-67-48-32-45(28-29-47(48)65-52(57(67)74)42-22-26-44(27-23-42)55(72)61-35-40-17-16-30-60-34-40)64-50(70)18-14-12-10-8-9-11-13-15-19-51(71)66-54(59(4,5)6)58(75)68-36-46(69)33-49(68)56(73)63-38(2)41-20-24-43(25-21-41)53-39(3)62-37-76-53/h16-17,20-30,32,34,37-38,46,49,54,69H,7-15,18-19,31,33,35-36H2,1-6H3,(H,61,72)(H,63,73)(H,64,70)(H,66,71)/t38-,46+,49-,54+/m0/s1

InChI Key

MLJZDBCOWWJHEE-LPLKMGJNSA-N

Canonical SMILES

CCCN1C2=C(C=CC(=C2)NC(=O)CCCCCCCCCCC(=O)NC(C(=O)N3CC(CC3C(=O)NC(C)C4=CC=C(C=C4)C5=C(N=CS5)C)O)C(C)(C)C)N=C(C1=O)C6=CC=C(C=C6)C(=O)NCC7=CN=CC=C7

Isomeric SMILES

CCCN1C2=C(C=CC(=C2)NC(=O)CCCCCCCCCCC(=O)N[C@H](C(=O)N3C[C@@H](C[C@H]3C(=O)N[C@@H](C)C4=CC=C(C=C4)C5=C(N=CS5)C)O)C(C)(C)C)N=C(C1=O)C6=CC=C(C=C6)C(=O)NCC7=CN=CC=C7

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.